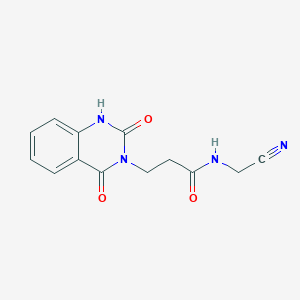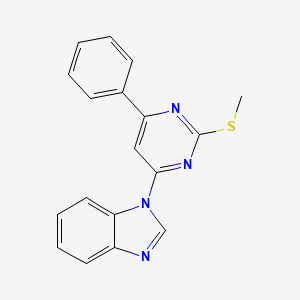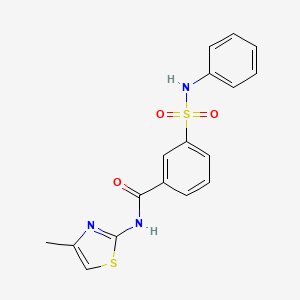![molecular formula C13H21N3OS B4604425 N-(2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}ETHYL)GUANIDINE](/img/structure/B4604425.png)
N-(2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}ETHYL)GUANIDINE
Vue d'ensemble
Description
N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine: is an organic compound that features a guanidine group attached to a propoxyphenyl moiety via a sulfanyl-ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine typically involves multiple steps:
Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of 4-propoxybenzyl chloride from 4-propoxybenzyl alcohol using thionyl chloride.
Thioether Formation: The 4-propoxybenzyl chloride is then reacted with 2-mercaptoethylamine to form the thioether intermediate.
Guanidination: The final step involves the reaction of the thioether intermediate with cyanamide under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the guanidine group to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Antimicrobial Agents: Due to its guanidine group, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced adhesion and durability.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. The sulfanyl group can undergo redox reactions, modulating the redox state of the cellular environment.
Comparaison Avec Des Composés Similaires
- N-(2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethyl)guanidine
- N-(2-{[(4-Ethoxyphenyl)methyl]sulfanyl}ethyl)guanidine
- N-(2-{[(4-Butoxyphenyl)methyl]sulfanyl}ethyl)guanidine
Comparison:
- N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine is unique due to its specific propoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy, ethoxy, and butoxy analogs.
- The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
IUPAC Name |
2-[2-[(4-propoxyphenyl)methylsulfanyl]ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-8-17-12-5-3-11(4-6-12)10-18-9-7-16-13(14)15/h3-6H,2,7-10H2,1H3,(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPRHYSEHPWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4604344.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4604355.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]ethanol hydrochloride](/img/structure/B4604368.png)

![4-(1-ethylpyrazol-3-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4604382.png)


![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4604401.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4604406.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}-N'-phenylurea](/img/structure/B4604411.png)
![3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4604423.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4604428.png)
![N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-METHYLACETAMIDE](/img/structure/B4604432.png)

